Cas no 164329-24-2 (2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate)
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate
- 2,4,6-Trihydroxybenz
- 164329-24-2
- 2,4-Diacetoxy-6-hydroxybenzaldehyde
- IULYROKRCRZRES-UHFFFAOYSA-N
- 2,4-Bis(acetyloxy)-6-hydroxybenzaldehyde
- SCHEMBL2342658
- (3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate
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- Inchi: 1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3
- InChI Key: IULYROKRCRZRES-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1C=C(C=C(C=1C=O)O)OC(C)=O
Computed Properties
- Exact Mass: 238.04773803g/mol
- Monoisotopic Mass: 238.04773803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 89.9Ų
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T794910-5000mg |
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate |
164329-24-2 | 5g |
$1539.00 | 2023-05-17 | ||
| TRC | T794910-500mg |
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate |
164329-24-2 | 500mg |
$ 196.00 | 2023-09-05 | ||
| TRC | T794910-5g |
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate |
164329-24-2 | 5g |
$ 1539.00 | 2023-09-05 |
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate: A Comprehensive Overview
The compound 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate (CAS No. 164329-24-2) is a highly specialized organic compound with significant applications in various scientific and industrial domains. This compound is notable for its unique chemical structure and versatile properties, making it a subject of interest in both academic research and commercial production. Recent studies have highlighted its potential in fields such as pharmacology, material science, and environmental chemistry.
Chemical Structure and Properties: The molecular structure of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate consists of a benzene ring substituted with hydroxyl groups at positions 2 and 6 and an aldehyde group at position 4. The acetylation at positions 2 and 4 introduces ester groups, which significantly influence the compound's physical and chemical properties. These modifications enhance its stability and solubility in organic solvents, making it suitable for various synthetic processes.
Synthesis and Characterization: The synthesis of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate involves a multi-step process that typically includes oxidation of the corresponding alcohol derivatives followed by acetylation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have employed enzymatic catalysts to achieve higher yields with reduced byproducts. The compound's characterization is often performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which provide detailed insights into its molecular structure.
Biological Activity: One of the most promising aspects of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is its biological activity. Studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. In a recent study published in the *Journal of Medicinal Chemistry*, the compound exhibited significant radical scavenging activity in vitro. Additionally, it has shown promise in inhibiting key enzymes associated with inflammatory pathways. These findings suggest its potential application in the development of novel therapeutic agents for chronic inflammatory diseases.
Applications in Industry: Beyond its biological applications, 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate finds utility in various industrial processes. Its use as a precursor in the synthesis of advanced materials such as polymers and nanoparticles has been explored extensively. For example, researchers have utilized this compound to synthesize biodegradable polymers with enhanced mechanical properties. Furthermore, its role as a chelating agent in metal-organic frameworks (MOFs) has opened new avenues for catalysis and gas storage applications.
Environmental Considerations: As industries increasingly prioritize sustainability, the environmental impact of 2,4,6-Trihydroxybenzaldehyde 2
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